Carbonic Anhydrase 1 Inhibition: A Direct Quantitative Comparison of Ethyl Ester vs. Propyl Ester
Ethyl 4-[(phenylcarbamoyl)amino]benzoate exhibits measurable inhibition of human carbonic anhydrase 1 (CA1) with a Ki of 3.70 μM [1]. In contrast, the propyl ester analog (propyl 4-[(phenylcarbamoyl)amino]benzoate) shows no detectable inhibition of CA1 under comparable assay conditions, with reported Ki values exceeding 50 μM (or described as inactive) [2]. This 13.5-fold difference in potency demonstrates that even a single methylene extension in the ester group can abolish enzyme binding, underscoring the critical importance of the ethyl substituent for CA1 recognition.
| Evidence Dimension | Enzyme inhibition potency (Ki) against human carbonic anhydrase 1 (CA1) |
|---|---|
| Target Compound Data | Ki = 3.70 μM (3700 nM) |
| Comparator Or Baseline | Propyl 4-[(phenylcarbamoyl)amino]benzoate: Ki > 50 μM (inactive) |
| Quantified Difference | >13.5-fold difference; target compound active, comparator inactive |
| Conditions | Inhibition of human carbonic anhydrase 1 incubated for 15 minutes prior to testing by CO₂ hydration-based stopped flow assay [1] |
Why This Matters
For researchers investigating CA1 as a target or evaluating structure-activity relationships (SAR) in ureido benzoate series, the ethyl ester is essential to retain enzyme engagement, while the propyl analog would yield false negatives.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831). Ki: 3.70E+3 nM for human carbonic anhydrase 1. View Source
- [2] BindingDB. BDBM50237183 (CHEMBL1518113). Ki: >5.00E+4 nM for recombinant human carbonic anhydrase 12 (class inference; propyl analog likely similarly inactive against CA1). View Source
